molecular formula C15H15N3O2 B2625016 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine CAS No. 1175917-41-5

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

Cat. No. B2625016
CAS RN: 1175917-41-5
M. Wt: 269.304
InChI Key: UHPZNUYWIDFCDO-UHFFFAOYSA-N
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Description

The compound is a derivative of dimethoxyphenyl compounds . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

There are several methods for synthesizing related compounds. For instance, 2,5-dimethoxyphenethylamine can be synthesized from 2,5-dimethoxybenzaldehyde . Another method involves the Cadogan reaction of 2-aryl-3-nitropyridines .


Chemical Reactions Analysis

The Cadogan reaction is a common method used in the synthesis of related compounds . This reaction involves the reduction of nitro groups with concomitant ring closure to a pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can vary. For example, 2,5-Dimethoxyphenylacetic acid is a clear pale yellow to red liquid .

Mechanism of Action

Target of Action

The primary target of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function and modulation of serotonin in the brain. Serotonin is a key neurotransmitter involved in a range of functions including mood regulation, appetite, and sleep.

Mode of Action

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine interacts with its target, the 5-HT2A receptor, as a partial agonist . This means it binds to the receptor and activates it, but not to its full capacity. This interaction results in changes in the transmission of serotonin signals in the brain.

Pharmacokinetics

It is known that the onset of action is around 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and excreted. The duration of action is between 4-12 hours depending on the route of administration .

Safety and Hazards

Safety data sheets for related compounds indicate that they should be handled with care. For example, Benzamide should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZNUYWIDFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

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